N-{4-[1-Cyclohexanecarbonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide
Description
N-{4-[1-Cyclohexanecarbonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a dihydropyrazole core substituted with a cyclohexanecarbonyl group at position 1, a 2-methylphenyl group at position 5, and a methanesulfonamide-linked phenyl ring at position 2. Its structural complexity arises from the combination of hydrophobic (cyclohexanecarbonyl, 2-methylphenyl) and polar (methanesulfonamide) moieties, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C24H29N3O3S |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[4-[2-(cyclohexanecarbonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H29N3O3S/c1-17-8-6-7-11-21(17)23-16-22(18-12-14-20(15-13-18)26-31(2,29)30)25-27(23)24(28)19-9-4-3-5-10-19/h6-8,11-15,19,23,26H,3-5,9-10,16H2,1-2H3 |
InChI Key |
XHYUPXLYSRCIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C3CCCCC3)C4=CC=C(C=C4)NS(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
N-{4-[1-Cyclohexanecarbonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide is a complex compound with potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on anti-inflammatory properties, receptor interactions, and synthesis methodologies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure can be broken down as follows:
- Core Structure : Pyrazole ring with cyclohexanecarbonyl and phenyl substituents.
- Functional Groups : Methanesulfonamide group enhances solubility and bioavailability.
Molecular Formula
Molecular Weight
The molecular weight of the compound is approximately 364.48 g/mol.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For example, a related study demonstrated that certain pyrazoles showed anti-inflammatory activity ranging from 69% to 89% compared to standard treatments like celecoxib . The specific compound this compound was evaluated for its potential to inhibit inflammatory pathways.
Table 1: Comparative Anti-inflammatory Activity of Related Compounds
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) |
|---|---|---|
| Celecoxib | 20 | 80 |
| Compound A | 20 | 89 |
| Compound B | 20 | 75 |
| This compound | TBD | TBD |
Receptor Interactions
The compound's interactions with specific receptors are crucial for its therapeutic potential. It may act as an agonist or antagonist for various receptors, particularly those involved in pain and inflammation pathways. For instance, studies on related pyrazole derivatives have shown selective activity towards dopamine receptors .
Case Studies
- Study on Pyrazole Derivatives : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of pyrazole derivatives and their evaluation as anti-inflammatory agents. The most effective derivative showed an impressive anti-inflammatory response, suggesting a promising pathway for further development .
- Clinical Candidate Discovery : Another research effort focused on the development of NaV1.7 inhibitors demonstrated the importance of structural modifications in enhancing biological activity, which may also apply to the compound .
Synthesis Methodology
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Ring : Utilizing cyclohexanecarbonyl and appropriate phenolic precursors.
- Sulfonamide Formation : Reaction with methanesulfonic acid to introduce the sulfonamide group.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-{4-[1-Cyclohexanecarbonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation in preclinical models of inflammatory diseases. The ability to modulate inflammatory pathways could position this compound as a therapeutic option for conditions such as rheumatoid arthritis and other chronic inflammatory disorders .
Neurological Disorders
This compound has been evaluated for its neuroprotective effects. Studies suggest that it may offer protection against neurodegeneration associated with diseases like Alzheimer's and Parkinson's by mitigating oxidative stress and promoting neuronal survival .
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is significant for managing metabolic syndrome and related disorders such as type 2 diabetes . This property underscores its potential utility in treating metabolic conditions.
Antimicrobial Effects
Preliminary research indicates that this compound may possess antimicrobial properties against certain bacterial strains. This aspect could be explored further for developing new antibiotics or adjunct therapies to combat resistant infections .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The findings suggest that the compound could be developed into a novel therapeutic agent targeting specific cancer pathways .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies showed that the compound effectively inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it could alleviate symptoms associated with various inflammatory conditions, warranting further investigation into its clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide and pyrazoline derivatives reported in the literature. Below is a detailed comparison based on substituent variations, biological activities, and synthesis pathways.
Structural Analogues
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Substituent Diversity: The target compound’s cyclohexanecarbonyl group distinguishes it from analogues with benzoyl (e.g., ) or sulfonyl (e.g., ) groups at position 1.
- Phenyl Ring Modifications : The 2-methylphenyl group at position 5 contrasts with 2-ethoxyphenyl () or 2-hydroxyphenyl (), affecting hydrophobicity and hydrogen-bonding capacity.
- Biological Relevance : Sulfentrazone (), though a triazole derivative, shares the methanesulfonamide moiety and is used as a pesticide, highlighting the versatility of sulfonamide scaffolds in diverse applications.
Analysis :
- The target compound’s synthesis likely parallels methods for analogous pyrazolines, such as cyclocondensation and subsequent functionalization .
- Melting points and yields for related compounds suggest moderate thermal stability and synthetic efficiency, though data for the target compound are lacking.
Table 3: Pharmacological Profiles
Key Insights :
Preparation Methods
Cyclocondensation of 1,3-Diketones
A β-diketone intermediate, such as ethyl acetoacetate, reacts with 2-methylphenylhydrazine under acidic or catalytic conditions to form the pyrazoline ring. Nano-ZnO catalysts in green solvents (e.g., ethanol) enhance reaction efficiency, achieving yields up to 95%. For example:
Regioselectivity is controlled by solvent polarity and catalyst choice. Aprotic dipolar solvents (e.g., DMF) with HCl accelerate dehydration, favoring the 1,3,5-trisubstituted product.
Introduction of the Cyclohexanecarbonyl Group
The pyrazoline nitrogen is acylated with cyclohexanecarbonyl chloride. This step requires careful base selection to avoid over-acylation or ring aromatization.
Acylation Conditions
Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C facilitates the reaction, yielding the cyclohexanecarbonyl derivative. Excess acyl chloride (1.2 equiv) ensures complete substitution, with yields averaging 80–85%.
Sulfonylation of the Aniline Moiety
The para-aminophenyl group undergoes sulfonylation with methanesulfonyl chloride (MsCl). This step demands anhydrous conditions to prevent hydrolysis.
Sulfonylation Protocol
Using pyridine as both base and solvent, MsCl (1.1 equiv) is added dropwise to the aniline derivative at room temperature. The reaction achieves >90% conversion within 2 hours:
Purification and Characterization
Crude product purification involves silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Analytical data include:
Mechanistic and Optimization Insights
-
Regioselectivity Control : Steric effects from the 2-methylphenyl group direct cyclocondensation to the 5-position, minimizing isomer formation.
-
Catalyst Reusability : Nano-ZnO catalysts can be reused for 4 cycles without significant activity loss.
-
Side Reactions : Overheating during acylation may lead to pyrazoline aromatization, reducing dihydro content.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Advanced techniques like microwave-assisted synthesis or continuous flow chemistry are employed to enhance yield and purity . For example, microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) while improving regioselectivity in pyrazole ring formation. Solvent optimization (e.g., DMF for polar intermediates) and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps) are critical for intermediate stabilization .
Q. How is the compound characterized spectroscopically, and what key structural features are validated?
Structural elucidation relies on:
- NMR : and NMR confirm substituent positions (e.g., cyclohexanecarbonyl at N1) and diastereotopic protons in the 4,5-dihydropyrazole ring .
- FT-IR : Peaks at 1670–1700 cm validate carbonyl groups, while sulfonamide S=O stretches appear at 1150–1250 cm .
- LCMS : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 449.5) and fragmentation patterns .
Q. What structural features influence its reactivity in pharmacological assays?
The 4,5-dihydropyrazole core enhances conformational rigidity, while the 2-methylphenyl group at C5 contributes to hydrophobic interactions in target binding. The sulfonamide moiety improves solubility and hydrogen-bonding potential, critical for enzyme inhibition .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing byproducts in large-scale reactions?
- Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions like over-cyclization. For example, residence times <5 minutes at 80°C achieve >85% yield in pyrazole formation .
- Catalyst Screening : Immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., zeolites) reduce metal contamination in final products .
- In-line Analytics : Real-time UV-Vis or Raman monitoring detects intermediates, enabling dynamic adjustments to reaction conditions .
Q. How do researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values)?
Discrepancies often arise from assay conditions:
- Solvent Effects : DMSO concentrations >1% may denature protein targets, inflating IC. Use lower concentrations (<0.1%) or alternative solvents (e.g., PEG-400) .
- Cell Line Variability : Compare results across multiple lines (e.g., HEK293 vs. HeLa) to distinguish compound-specific effects from cellular context .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) to confirm target engagement .
Q. What computational methods predict its reactivity and binding modes?
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a hydrogen-bond acceptor) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with cyclooxygenase-2) to assess binding stability. MM-PBSA calculations estimate ΔG within ±1.5 kcal/mol accuracy .
- SAR Studies : Replace the 2-methylphenyl group with halogens (e.g., 4-F) to evaluate steric/electronic effects on potency .
Data Contradiction Analysis
Key Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
